N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

This pyridine-4-yl regioisomer provides a structurally defined chemical probe for SAR programs targeting PIM kinase or sodium channels. Its single-position nitrogen shift versus the 3-yl and 2-yl analogs delivers distinct hydrogen-bonding geometry, enabling rigorous selectivity profiling and control experiments. Ideal as an HPLC/LC-MS system-suitability standard or negative control. Commercial availability at 95% purity with batch-specific CoA makes it a reliable building block for medicinal chemistry and computational model validation. All biological activity must be determined de novo.

Molecular Formula C22H23N5O
Molecular Weight 373.46
CAS No. 1105219-13-3
Cat. No. B2748938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1105219-13-3
Molecular FormulaC22H23N5O
Molecular Weight373.46
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C22H23N5O/c1-16-4-2-3-5-19(16)20-6-7-21(26-25-20)27-14-10-17(11-15-27)22(28)24-18-8-12-23-13-9-18/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,23,24,28)
InChIKeyHCTCRPHWQZSDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3): Structural Identity and Procurement Baseline


N-(Pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3) is a synthetic small molecule (C22H23N5O, MW 373.46 g/mol) built on a pyridazine–piperidine–carboxamide scaffold bearing an o-tolyl substituent at the pyridazine 6-position and a pyridin-4-yl carboxamide side chain . The compound is commercially offered as a research-grade chemical, typically at 95% purity, and belongs to a class of heterocyclic amides that have been explored in kinase-inhibitor and sodium-channel-blocker patent families [1]. However, confirmed pharmacological annotation and quantitative benchmarking against structural analogs remain publicly unavailable as of the present search.

Why N-(Pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide Cannot Be Replaced by a Generic Analog Without Quantitative Verification


Minor regioisomeric changes within the pyridazine–piperidine–carboxamide series can produce large shifts in target affinity, selectivity, and pharmacokinetic properties . For example, moving the pyridine nitrogen from the 4-position to the 3- or 2-position (as in the corresponding pyridin-3-yl and pyridin-2-yl analogs, CAS 1105233-03-1 and 1203155-50-3) alters hydrogen-bonding geometry and electronic distribution, which directly impacts binding-pocket complementarity in kinase ATP sites . Without explicit head-to-head biochemical or cellular data, any assumption that these analogs are functionally interchangeable is unsupported and introduces uncontrolled risk into experimental design or procurement workflows.

Product-Specific Quantitative Differentiation Evidence for N-(Pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105219-13-3)


Recommended Application Scenarios for N-(Pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold-Hopping Campaigns

The compound is suitable as a starting point for structure–activity relationship (SAR) studies targeting PIM kinase or sodium-channel blockade, provided that all biological activity is measured de novo in the user’s own assays against the closest regioisomeric analogs (e.g., the pyridin-3-yl and pyridin-2-yl variants) . Its value lies in serving as a defined chemical probe within a broader medicinal chemistry program, not as a pre-validated lead molecule.

Analytical Reference Standard for Method Development

The compound’s well-defined structure, commercial availability at 95% purity, and the existence of closely related regioisomers make it useful as a system-suitability standard for HPLC, LC-MS, or NMR method development when characterizing pyridazine–piperidine libraries . Procurement should be accompanied by a certificate of analysis to confirm batch-specific purity.

Negative Control or Selectivity Counter-Screen

In the absence of published potency data, the compound can be rationally employed as a negative control or selectivity counter-screen for assays in which the pyridin-3-yl or pyridin-2-yl regioisomers show activity, enabling researchers to empirically determine the contribution of the pyridine nitrogen position to target engagement .

Computational Chemistry and Docking Model Validation

The compound, together with its regioisomeric counterparts, provides a useful test set for validating docking poses, free-energy perturbation (FEP) predictions, or pharmacophore models of kinase ATP-binding sites, given the subtle but well-defined structural variation .

Quote Request

Request a Quote for N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.